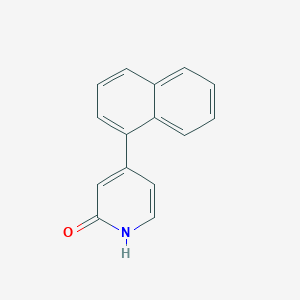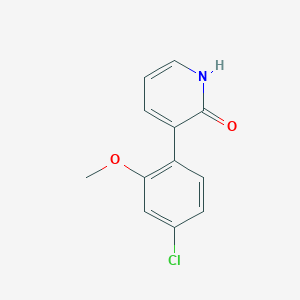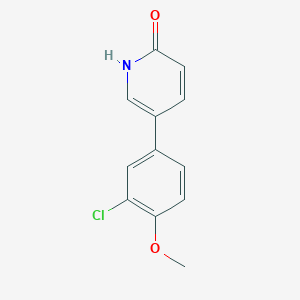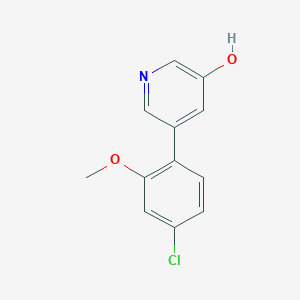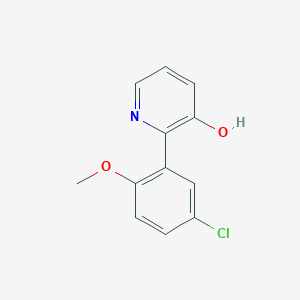
4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%
説明
4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% (4-CMPH-95) is an organic compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. 4-CMPH-95 is a white crystalline powder that is soluble in water, ethanol, and methanol. It has a melting point of 120-122°C and a boiling point of 250-255°C. It is an effective reagent in many organic reactions, and its uses in laboratory experiments are growing rapidly.
科学的研究の応用
4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is used in a variety of laboratory experiments, including enzymatic assays, cell culture studies, and molecular biology studies. It can also be used to study the effects of drugs on biological systems, as well as to study the effects of environmental toxins on organisms.
作用機序
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is thought to interact with proteins and enzymes in the body, leading to changes in the activity of these molecules. It is also believed to interact with other molecules in the cell, such as DNA and RNA, which could lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% are not fully understood. However, research has shown that it can affect the activity of enzymes and proteins in the body, leading to changes in the metabolism of certain molecules. It has also been shown to have an effect on cell growth and differentiation, as well as on the expression of certain genes.
実験室実験の利点と制限
The main advantage of using 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its high purity and solubility. It is also relatively inexpensive and easy to obtain. However, it is important to note that the effects of 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% on biological systems are not fully understood, and there is potential for unexpected side effects.
将来の方向性
The potential applications of 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% are vast, and there are many possible future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential uses in drug development and toxicology studies. Additionally, further research could be done to explore the mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%, as well as its potential uses in biotechnology applications.
特性
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-7-9(13)2-3-10(11)8-4-5-14-12(15)6-8/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMZBASPCQBHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683003 | |
| Record name | 4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
CAS RN |
1173157-22-6 | |
| Record name | 4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




